

Inavolisib INAVO120 trial progression-free survival results

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Compound Focus: Inavolisib

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Efficacy Results from the INAVO120 Trial

Efficacy Endpoint	Inavolisib Combination Group	Placebo Combination Group (Standard of Care)	Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) [1] [2]	15.0 months (95% CI, 11.3-20.5); Updated to 17.2 months [2]	7.3 months (95% CI, 5.6-9.3)	HR 0.43 (95% CI, 0.32-0.59); P<0.001 [1]
Median Overall Survival (OS) [2] [3] [4]	34.0 months	27.0 months	HR 0.67 (95% CI, 0.48-0.94); p=0.0190 [2]
Objective Response Rate (ORR) [5]	62.7%	28.0%	P < .0001
Median Time to Chemotherapy [5]	35.6 months	12.6 months	HR 0.43 (95% CI, 0.30-0.60)

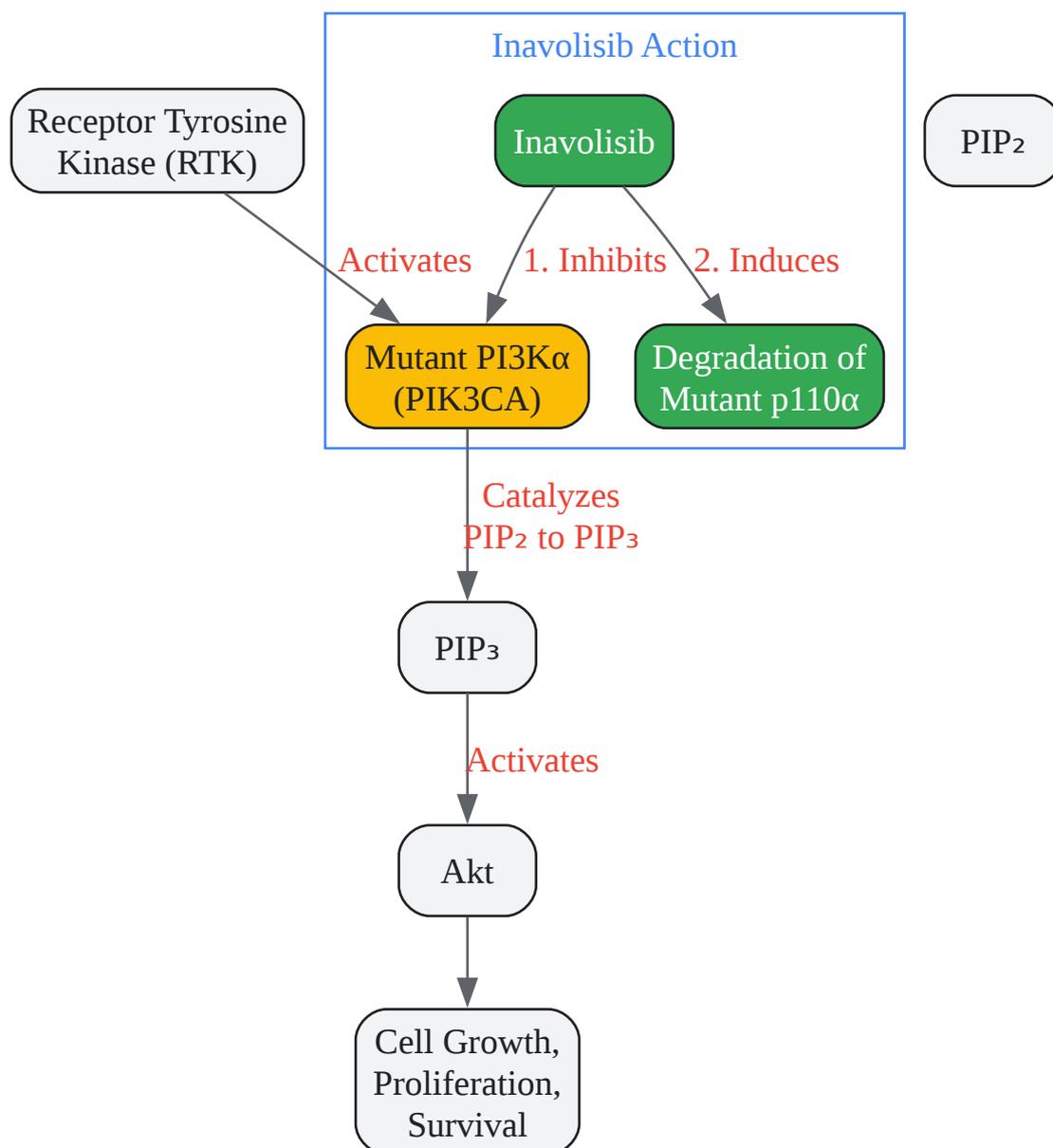
Trial Design and Methodology

The positive results are supported by a robust Phase III trial design.

- **Trial Identifier:** NCT04191499 [1] [2]
- **Study Type:** Randomized, double-blind, placebo-controlled, Phase III trial [1] [5].
- **Patient Population:** 325 patients with **PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative** locally advanced or metastatic breast cancer. Patients' disease must have progressed during or within 12 months of completing adjuvant endocrine therapy [1] [2] [5].
- **Intervention & Comparator:**
 - **Intervention Group:** Received **inavolisib (9 mg once daily) + palbociclib (125 mg) + fulvestrant (500 mg)** [5].
 - **Control Group:** Received **placebo + palbociclib + fulvestrant** at the same doses [5].
- **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS) [1] [2].
- **Key Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR), and Clinical Benefit Rate [1] [2].

Mechanism of Action and Target

Inavolisib's distinct mechanism contributes to its efficacy and safety profile. The diagram below illustrates its targeted action within the PI3K/Akt signaling pathway.



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Based on its mechanism, **Inavolisib** offers two key pharmacological advantages over earlier PI3K inhibitors [6] [7]:

- **High Selectivity:** It is a highly potent and selective inhibitor of the **PI3K α isoform**, with over 300-fold selectivity over other class I PI3K isoforms (β , δ , γ). This specificity helps minimize off-target effects [7].
- **Degrader Function:** It not only inhibits the enzyme's activity but also induces the **selective degradation of the mutant p110 α protein**, the catalytic subunit of PI3K α . This may lead to more durable pathway suppression [7].

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